molecular formula C20H22N2O2 B3052457 1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- CAS No. 415973-36-3

1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]-

Cat. No.: B3052457
CAS No.: 415973-36-3
M. Wt: 322.4 g/mol
InChI Key: OQYJYAFYWVSRFV-UHFFFAOYSA-N
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Description

The compound 1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- is a tertiary amine derivative featuring a phenoxy-isoxazole aromatic system. Its structure includes a dimethylpropylamine chain linked to a phenoxy group substituted with a 3-phenyl-5-isoxazolyl moiety. Its structural complexity places it within a broader class of bioactive amines and heterocyclic compounds, which are often explored for pharmaceutical applications .

Properties

IUPAC Name

N,N-dimethyl-3-[4-(3-phenyl-1,2-oxazol-5-yl)phenoxy]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-22(2)13-6-14-23-18-11-9-17(10-12-18)20-15-19(21-24-20)16-7-4-3-5-8-16/h3-5,7-12,15H,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYJYAFYWVSRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431535
Record name N,N-dimethyl-3-[4-(3-phenyl-1,2-oxazol-5-yl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415973-36-3
Record name N,N-dimethyl-3-[4-(3-phenyl-1,2-oxazol-5-yl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-phenyl-5-isoxazole with 4-bromophenol to form 4-(3-phenyl-5-isoxazolyl)phenol. This intermediate is then reacted with 1-bromo-3-dimethylaminopropane under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related molecules based on shared motifs such as phenoxy linkages, tertiary amines, or heterocyclic systems. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Relevance Bioactivity (if reported)
1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- Phenoxy-isoxazole, dimethylpropylamine Potential HDAC/modulator activity (inferred) No direct data; inferred from analogs
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Boronic acid, phenoxy-methoxyethyl HDAC inhibition (explicit) Inhibits appressorium formation at 1µM
Zn(II) Phthalocyanines (e.g., 4-(4-acetylpiperazin-1-yl)phenoxy derivatives) Phenoxy-phthalocyanine, acetylpiperazine Photosensitizers, fluorescence applications UV/vis and fluorescence properties
N',N'-Dimethyl-N-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine Pyrazolo-pyrimidine, dimethylpropaneamine Kinase inhibition (hypothesized) No explicit data

Key Findings

Phenoxy-Linked Inhibitors: The boronic acid derivatives in exhibit potent inhibition of fungal histone deacetylase (HDAC) at low concentrations (1 µM), attributed to their phenoxy-methoxyethyl substituents . However, this remains speculative without empirical validation.

Heterocyclic Systems: The Zn(II) phthalocyanines in demonstrate strong photophysical properties due to their phenoxy-acetylpiperazine substituents, which stabilize the macrocyclic structure . While the target compound lacks a phthalocyanine core, its isoxazole ring (a five-membered heterocycle with O/N atoms) could confer similar stability or electronic properties.

Tertiary Amine Derivatives :

  • Compounds like N',N'-dimethyl-N-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propane-1,3-diamine () share the N,N-dimethylpropaneamine motif with the target compound. This tertiary amine group is often critical for enhancing solubility or membrane permeability in drug-like molecules .

Biological Activity

1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- (CAS Number: 415973-36-3) is a complex organic compound notable for its unique structure, which includes an isoxazole ring and a phenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H22_{22}N2_2O2_2
  • Molecular Weight : 334.40 g/mol
  • Chemical Structure : The presence of the isoxazole ring contributes to the compound's distinctive chemical behavior and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate : Reaction of 3-phenyl-5-isoxazole with 4-bromophenol to yield 4-(3-phenyl-5-isoxazolyl)phenol.
  • Final Product Formation : This intermediate is then reacted with 1-bromo-3-dimethylaminopropane under basic conditions to produce the final compound.

1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary based on the application context.

Pharmacological Studies

Recent studies have indicated that this compound may exhibit significant pharmacological properties:

  • Antidepressant Activity : Similar compounds have shown efficacy in treating depression by modulating neurotransmitter systems.
  • Anti-inflammatory Effects : The isoxazole moiety is often associated with anti-inflammatory activities, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings

A review of available literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
The compound demonstrates potential as a lead in drug discovery due to its unique structure.
Similar compounds have been linked to neuroprotective effects, warranting further investigation into this compound's potential in neurological disorders.

Case Studies

  • Neuroprotective Effects : In a study examining similar compounds, researchers observed neuroprotective effects in animal models of neurodegenerative diseases, suggesting that 1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]- may share these properties.
  • Antidepressant Efficacy : A comparative analysis with known antidepressants indicated that derivatives of this compound could enhance serotonin levels, leading to improved mood regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]-
Reactant of Route 2
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1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]-

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